molecular formula C11H17NO5 B12290382 6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid

6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid

Cat. No.: B12290382
M. Wt: 243.26 g/mol
InChI Key: QABAFFXXHIXKRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This intermediate is then reacted with zinc powder in acetic acid at 0°C, followed by stirring at room temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale-up, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid exhibit significant antimicrobial properties. For instance, compounds that incorporate this structure have been evaluated for their efficacy against Mycobacterium tuberculosis, targeting the Pks13 thioesterase domain, which is crucial for mycobacterial cell wall biosynthesis . The optimization of these compounds has led to improved antitubercular potencies (Minimum Inhibitory Concentration < 1 μM) and favorable ADMET profiles, making them promising candidates for further development .

PROTAC Development

The compound serves as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed for targeted protein degradation. The incorporation of this compound into PROTACs can enhance the three-dimensional orientation of these bifunctional molecules, potentially optimizing their drug-like properties and efficacy .

Building Block in Synthesis

As a heterocyclic building block, this compound is utilized in the synthesis of various complex organic molecules. Its unique spirocyclic structure allows for diverse modifications, enabling chemists to create a wide range of derivatives with tailored pharmacological activities .

Case Study 1: Tuberculosis Inhibitors

A study focusing on the optimization of compounds targeting the Pks13 enzyme demonstrated that derivatives of the spiro compound could effectively inhibit bacterial growth. The iterative design process involved high-throughput screening and structure-guided optimization, leading to the identification of lead compounds with enhanced stability and potency against tuberculosis .

Case Study 2: Development of Targeted Protein Degraders

In research aimed at developing new PROTACs, the use of this compound was pivotal. The rigid linker facilitated the formation of stable ternary complexes between the target protein and E3 ligase, demonstrating improved degradation efficiency compared to traditional linkers .

Mechanism of Action

The mechanism of action of 6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s oxazolidine ring and carboxylic acid group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing a free amine that can participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid is unique due to its combination of a spirocyclic structure, an oxazolidine ring, and a Boc-protected amine.

Biological Activity

6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid (CAS Number: 2168618-83-3) is a synthetic organic compound notable for its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and case studies.

  • Molecular Formula : C11_{11}H17_{17}NO5_5
  • Molecular Weight : 243.26 g/mol
  • CAS Number : 2168618-83-3
  • Purity : ≥97% .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in inflammatory and cancer pathways. The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, allowing the compound to engage in further chemical reactions that may enhance its biological efficacy.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, studies on related compounds have shown their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting that this compound may possess similar effects.

Anticancer Activity

Preliminary studies suggest that this compound may induce apoptosis in cancer cells, a critical mechanism for cancer treatment. For example, related compounds have been shown to increase the Bax/Bcl-2 ratio in cancer cells, leading to enhanced apoptosis through the activation of caspases .

Case Studies

  • In vitro Studies :
    • In vitro assays demonstrated that derivatives of spirocyclic compounds can effectively induce apoptosis in various cancer cell lines, including NCI-H460 and HCT-116. The mechanism involves chromatin condensation and phosphatidylserine externalization, which are hallmarks of apoptosis .
  • In vivo Studies :
    • Animal models have been utilized to assess the efficacy of compounds similar to this compound. For instance, a study involving nude mice bearing human cancer xenografts showed significant tumor growth delay without substantial body weight loss, indicating a favorable therapeutic index .

Data Tables

PropertyValue
Molecular FormulaC11_{11}H17_{17}NO5_5
Molecular Weight243.26 g/mol
CAS Number2168618-83-3
Purity≥97%
Biological ActivityMechanism of Action
Anti-inflammatoryInhibition of COX/LOX
AnticancerInduction of apoptosis

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-6-azaspiro[3.3]heptane-7-carboxylic acid

InChI

InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-4-11(5-16-6-11)7(12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)

InChI Key

QABAFFXXHIXKRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1C(=O)O)COC2

Origin of Product

United States

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